5-Bromo-1-isopropyl-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-propan-2-ylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-5(2)9-4-8-3-6(9)7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPIVEKSFICIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378632-40-6 | |
| Record name | 5-bromo-1-(propan-2-yl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Bromo 1 Isopropyl 1h Imidazole
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the C5 position of the imidazole (B134444) ring is susceptible to displacement by a range of nucleophiles, primarily through a nucleophilic aromatic substitution (SNAr) mechanism. The viability of this pathway is enhanced by the electron-withdrawing nature of the bromine atom and the imidazole ring itself, which can stabilize the intermediate Meisenheimer complex.
Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)
5-Bromo-1-isopropyl-1H-imidazole is anticipated to react with various strong nucleophiles. The substitution of the bromo group allows for the introduction of diverse functional groups at the C5 position, creating a library of novel imidazole derivatives.
Amines: Reactions with primary and secondary amines, such as morpholine, are expected to proceed, yielding 5-amino-1-isopropyl-1H-imidazole derivatives. Studies on analogous compounds, like 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole, have shown high selectivity in SNAr reactions with morpholine. This suggests a similar reactivity pattern for the target compound.
Thiols: Thiolates (RS⁻) are potent nucleophiles that can displace the bromide to form 5-thioether-substituted imidazoles. This reaction is a common strategy for functionalizing halogenated heterocycles.
Alkoxides: Strong bases like sodium or potassium alkoxides (RO⁻) can also serve as nucleophiles, leading to the formation of 5-alkoxy-1-isopropyl-1H-imidazoles, although competitive elimination reactions may occur depending on the reaction conditions and the structure of the alkoxide.
| Nucleophile Class | Example Nucleophile | Expected Product | Significance |
|---|---|---|---|
| Amines | Morpholine | 5-(Morpholin-4-yl)-1-isopropyl-1H-imidazole | Introduction of nitrogen-containing substituents. |
| Thiols | Sodium thiophenoxide | 1-Isopropyl-5-(phenylthio)-1H-imidazole | Formation of C-S bonds. |
| Alkoxides | Sodium methoxide | 1-Isopropyl-5-methoxy-1H-imidazole | Synthesis of alkoxy-imidazole derivatives. |
Formation of Substituted Imidazole Derivatives via SNAr
The primary mechanism for the substitution at the C5 position is the Nucleophilic Aromatic Substitution (SNAr) pathway. This two-step process involves:
Addition of the Nucleophile: The nucleophile attacks the C5 carbon bearing the bromine atom, breaking the aromaticity of the imidazole ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, yielding the final substituted product.
The rate of SNAr reactions is heavily influenced by the electron-withdrawing character of the substituents on the ring. In the case of this compound, the bromine atom itself helps to activate the ring for nucleophilic attack. The presence of additional electron-withdrawing groups, for instance at the C2 or C4 positions, would further facilitate this reaction. Research on 1-alkyl-4-bromo-2-nitroimidazoles demonstrates that strong nucleophiles readily cause substitution at the 5-position. rsc.org
Electrophilic Aromatic Substitution on the Imidazole Ring
While the bromine substituent activates the ring towards nucleophilic attack, the imidazole ring remains an electron-rich heterocycle capable of undergoing electrophilic aromatic substitution. youtube.com The regiochemical outcome of such reactions is directed by the combined influence of the existing substituents. The N1-isopropyl group is electron-donating, tending to activate the C2 and C5 positions. The C5-bromo group, being an electron-withdrawing deactivator, directs incoming electrophiles to the C4 position.
Therefore, electrophilic attack is most likely to occur at the C2 or C4 positions. Common electrophilic substitution reactions include:
Halogenation: Further bromination using reagents like N-Bromosuccinimide (NBS) could lead to the formation of di-bromo derivatives, such as 4,5-dibromo-1-isopropyl-1H-imidazole. rsc.orgyoutube.com
Nitration: Nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C4 position, yielding 5-bromo-1-isopropyl-4-nitro-1H-imidazole. rsc.org
| Reaction Type | Reagent | Likely Product | Position of Substitution |
|---|---|---|---|
| Bromination | NBS | 4,5-Dibromo-1-isopropyl-1H-imidazole | C4 |
| Nitration | HNO₃ / H₂SO₄ | 5-Bromo-1-isopropyl-4-nitro-1H-imidazole | C4 |
Oxidation Reactions: Pathways to Imidazole N-Oxides
The imidazole ring can be oxidized at the N3 nitrogen atom to form the corresponding imidazole N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other strong oxidants like dimethyldioxirane (B1199080) (DMDO). thieme-connect.de The resulting N-oxide is a versatile intermediate in its own right. nih.govresearchgate.net
The reaction involves the electrophilic attack of the oxidant on the lone pair of the N3 atom. The product, this compound N-oxide, possesses a dipolar nitrogen-oxygen bond which significantly alters the electronic properties and reactivity of the heterocyclic ring. thieme-connect.de Imidazole N-oxides are valuable precursors for further functionalization and are used in the synthesis of various bioactive molecules and coordination complexes. nih.govresearchgate.net For instance, 2-unsubstituted imidazole N-oxides can undergo deoxygenative halogenation at the C2 position. nih.govresearchgate.net
Reduction Pathways: Dehalogenation and Other Functional Group Transformations
The carbon-bromine bond in this compound can be cleaved through reductive pathways to yield the parent 1-isopropyl-1H-imidazole. This dehalogenation can be accomplished through several methods:
Catalytic Hydrogenation: Using a metal catalyst like Palladium on carbon (Pd/C) with a hydrogen source.
Metal-Halogen Exchange: Treatment with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with a proton source like water or methanol. youtube.com
Additionally, if the molecule is first oxidized to the N-oxide, this functional group can be subsequently reduced. Deoxygenation of imidazole N-oxides is efficiently carried out using reagents like Raney-Ni, restoring the imidazole ring. mdpi.com
| Transformation | Reagents | Product |
|---|---|---|
| Dehalogenation | n-BuLi, then H₂O | 1-Isopropyl-1H-imidazole |
| Dehalogenation | H₂, Pd/C | 1-Isopropyl-1H-imidazole |
| Deoxygenation | Raney-Ni | This compound (from N-oxide) |
Coordination Chemistry: Ligand Formation with Metal Ions
Imidazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry, primarily due to the lone pair of electrons on the sp²-hybridized N3 nitrogen atom. researchgate.net this compound can form stable complexes with a variety of transition metal ions.
The coordination ability (ligand strength) is modulated by the electronic effects of the ring substituents.
The N1-isopropyl group is electron-donating, which increases the electron density on the imidazole ring and enhances the basicity of the N3 nitrogen, making it a better electron-pair donor to a metal center compared to unsubstituted imidazole.
The C5-bromo group is electron-withdrawing, which slightly reduces the electron density and basicity of the N3 atom.
The net effect is a balance between these opposing influences. While no specific complexes of this compound are detailed in the search results, it is expected to be a competent ligand, forming complexes with metals such as copper, zinc, nickel, and palladium. The bromo-substituent itself could potentially engage in weak, secondary interactions with the metal center in certain coordination geometries. Furthermore, the corresponding N-oxide can also act as a ligand, coordinating through its oxygen atom. researchgate.net
Chelation Properties of this compound and its Derivatives
The imidazole moiety is a well-established building block in the design of ligands for coordination chemistry due to the ability of its sp2-hybridized nitrogen atom (N3) to act as a Lewis base and coordinate with metal ions. The chelation properties of this compound and its derivatives are therefore of significant interest in the development of new metal complexes with tailored properties.
While specific studies on the chelation of this compound are not extensively documented in publicly available literature, the coordination chemistry of related imidazole and benzimidazole (B57391) derivatives provides a strong basis for understanding its potential behavior. For instance, research on imidazole- and benzimidazole-based ligands has demonstrated their ability to form stable complexes with a variety of transition metals, including iron (Fe), nickel (Ni), copper (Cu), and zinc (Zn). rsc.orgmdpi.com These complexes have shown interesting magnetic, electronic, and biological properties. rsc.org
The coordination of this compound to a metal center would likely occur through the N3 atom of the imidazole ring. The presence of the bromine atom at the C5 position can influence the electronic properties of the ligand through inductive effects, potentially affecting the stability and reactivity of the resulting metal complex. Furthermore, the bulky isopropyl group at the N1 position introduces steric hindrance around the coordination sphere, which can play a crucial role in determining the geometry and coordination number of the metal center.
Derivatives of this compound can be synthesized to create multidentate ligands, enhancing their chelation capabilities and the stability of the resulting metal complexes. For example, functional groups with additional donor atoms could be introduced, allowing the ligand to bind to a metal ion at multiple points. The stability of metal complexes is known to improve with the presence of ligands that contain different coordination points. mdpi.com
Table 1: Potential Coordination Behavior of this compound
| Feature | Description | Implication for Chelation |
| Coordination Site | The primary coordination site is the N3 atom of the imidazole ring. | Forms a coordinate bond with a metal ion. |
| Electronic Effects | The electron-withdrawing bromine atom at C5 can influence the basicity of the N3 atom. | May affect the strength of the metal-ligand bond and the overall stability of the complex. |
| Steric Hindrance | The isopropyl group at N1 provides significant steric bulk around the N1-C2-N3 side of the imidazole ring. | Can influence the coordination geometry and the number of ligands that can bind to a metal center. |
| Derivatization Potential | The bromine atom can be a site for further functionalization to introduce additional coordinating groups. | Enables the creation of bidentate or tridentate ligands for enhanced complex stability. |
Role in Catalysis Research
The application of imidazole-based compounds in catalysis is a burgeoning field of research, primarily due to their role as precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have emerged as highly effective ligands for transition metal catalysts, often serving as alternatives to phosphine (B1218219) ligands.
This compound is a potential precursor for the synthesis of an NHC ligand. The general strategy to form an NHC from an imidazolium (B1220033) salt involves the deprotonation of the C2 position of the imidazole ring. The resulting carbene possesses a strong σ-donating ability, which allows it to form robust bonds with metal centers and stabilize catalytic species. The steric and electronic properties of the NHC ligand can be fine-tuned by modifying the substituents on the nitrogen atoms of the imidazole ring.
In the case of an NHC derived from this compound, the isopropyl group would provide significant steric bulk, which is a critical parameter in controlling the activity and selectivity of a catalyst. The bromine atom at the position corresponding to C4 of the resulting NHC could influence the electronic properties of the ligand and, consequently, the catalytic performance of the metal complex.
While direct catalytic applications of this compound are not widely reported, the broader context of NHC chemistry suggests its potential utility in a variety of catalytic transformations. NHC-metal complexes have been successfully employed in cross-coupling reactions, olefin metathesis, and polymerization, among other processes. The synthesis of a related compound, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[D]imidazole, has been patented, indicating an industrial interest in such structures which could be related to their potential use in catalysis.
Table 2: Potential Catalytic Applications and Research Directions
| Catalytic Area | Potential Role of this compound Derivative | Rationale |
| Cross-Coupling Reactions | As a precursor to an NHC ligand for palladium, nickel, or copper catalysts. | The resulting NHC-metal complex could exhibit high activity and stability in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. |
| Olefin Metathesis | As a precursor to a ligand for ruthenium or molybdenum-based metathesis catalysts. | The steric bulk of the isopropyl group could influence the initiation and propagation steps of the catalytic cycle. |
| Polymerization | As a ligand for late transition metal catalysts in olefin polymerization. | The electronic and steric properties of the ligand can control the molecular weight and microstructure of the resulting polymers. |
| Asymmetric Catalysis | Introduction of a chiral center, potentially at the isopropyl group or through derivatization, could lead to enantioselective catalysts. | Chiral NHC ligands are highly sought after for the synthesis of enantiomerically pure compounds. |
Comprehensive Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Bromo-1-isopropyl-1H-imidazole in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, every atom in the molecule can be assigned, confirming the connectivity of the isopropyl group to the N-1 position and the placement of the bromine atom at the C-5 position of the imidazole (B134444) ring.
The ¹H NMR spectrum provides distinct signals for each unique proton environment in the molecule. For this compound, the spectrum is expected to show three main groups of signals corresponding to the imidazole ring protons and the protons of the N-isopropyl substituent.
Imidazole Ring Protons: The protons at the C-2 and C-4 positions of the imidazole ring typically appear as sharp singlets in the aromatic region of the spectrum, as they are not coupled to each other. Their specific chemical shifts are influenced by the electronic effects of the nitrogen atoms and the C-5 bromine substituent.
Isopropyl Group Protons: The isopropyl group gives rise to two distinct signals. The single methine proton (-CH) appears as a septet (a multiplet of seven lines) due to its coupling with the six equivalent protons of the two adjacent methyl groups. Conversely, the six methyl protons (-CH₃) appear as a doublet, as they are all coupled to the single methine proton.
Detailed analysis of chemical shifts, integration values (which confirm the proton count for each signal), and coupling constants (J-values) allows for the unambiguous assignment of these signals.
Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) are based on analogous structures and may vary based on solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2 (imidazole) | ~7.5 - 7.7 | Singlet (s) | N/A | 1H |
| H-4 (imidazole) | ~7.0 - 7.2 | Singlet (s) | N/A | 1H |
| CH (isopropyl) | ~4.4 - 4.6 | Septet (sept) | ~6.8 - 7.0 | 1H |
| CH₃ (isopropyl) | ~1.4 - 1.5 | Doublet (d) | ~6.8 - 7.0 | 6H |
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. For this compound, five distinct signals are expected. The chemical shifts are highly dependent on the atom's hybridization and proximity to electronegative atoms like nitrogen and bromine. The carbon atom directly bonded to the bromine (C-5) is expected to be significantly shifted compared to its non-brominated analogue.
Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) are based on analogous structures and may vary based on solvent and experimental conditions.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (imidazole) | ~135 - 138 |
| C-4 (imidazole) | ~120 - 123 |
| C-5 (imidazole, C-Br) | ~105 - 108 |
| CH (isopropyl) | ~49 - 52 |
| CH₃ (isopropyl) | ~22 - 24 |
While 1D NMR provides foundational data, 2D NMR experiments are essential for definitively confirming the complex structural assignment by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H J-couplings. For this compound, a distinct cross-peak would be observed connecting the isopropyl methine (CH) septet with the methyl (CH₃) doublet, confirming they are part of the same spin system. The absence of correlations to the imidazole H-2 and H-4 signals would confirm their isolation.
TOCSY (Total Correlation Spectroscopy): Similar to COSY, TOCSY reveals couplings within an entire spin system, which is particularly useful for complex fragments. In this case, it would show the same correlation as COSY, confirming the isopropyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It is a crucial tool for assigning carbon signals. For this molecule, HSQC would show cross-peaks connecting the H-2 signal to the C-2 carbon, the H-4 signal to the C-4 carbon, the isopropyl CH proton to its carbon, and the isopropyl CH₃ protons to their carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful experiment for piecing together molecular fragments. It shows correlations between protons and carbons over two to three bonds. Key expected HMBC correlations for this compound would include:
Correlations from the isopropyl methine proton (CH) to the imidazole ring carbons C-4 and C-5, definitively proving the N-1 substitution site.
Correlations from the H-2 proton to carbons C-4 and C-5.
Correlations from the H-4 proton to carbons C-2 and C-5.
Correlations from the isopropyl methyl protons (CH₃) to the isopropyl methine carbon (CH) and potentially to the N-1 atom of the imidazole ring.
Together, these 2D NMR techniques provide an interlocking web of evidence that validates the proposed structure beyond any reasonable doubt.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact elemental formula. For this compound (C₆H₉BrN₂), a key feature in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. HRMS will therefore detect two molecular ion peaks of almost equal intensity, separated by approximately 2 Da, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Table 3: Predicted HRMS Data for this compound Calculated for the protonated molecule [M+H]⁺.
| Ion Formula | Isotope | Calculated Exact Mass [M+H]⁺ |
|---|---|---|
| C₆H₁₀⁷⁹BrN₂⁺ | ⁷⁹Br | 189.0022 |
| C₆H₁₀⁸¹BrN₂⁺ | ⁸¹Br | 191.0002 |
GC-MS is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. gdut.edu.cn For a purified sample of this compound, GC-MS serves two primary purposes:
Purity Assessment: A single sharp peak in the gas chromatogram would indicate a high degree of purity.
Structural Confirmation: The mass spectrum associated with the chromatographic peak provides a fragmentation pattern that acts as a molecular fingerprint. Under electron impact (EI) ionization, the molecule would fragment in predictable ways. Expected fragments would include the molecular ion peak ([M]⁺) showing the characteristic bromine isotope pattern, as well as peaks corresponding to the loss of the isopropyl group ([M-C₃H₇]⁺) and potentially the loss of the bromine atom ([M-Br]⁺). Analysis of these fragments provides corroborating evidence for the structure elucidated by NMR. In complex mixtures, GC-MS is an effective tool for identifying known halogenated imidazoles. researchgate.netnih.gov
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The IR spectrum of an imidazole derivative is characterized by several key absorption bands. The C-H stretching vibrations of the imidazole ring typically appear in the region of 3100-3150 cm⁻¹. The C=N and C=C stretching vibrations within the ring give rise to absorption bands in the 1500-1600 cm⁻¹ range. The presence of the isopropyl group would be confirmed by C-H stretching vibrations around 2850-2975 cm⁻¹ and C-H bending vibrations at approximately 1370-1385 cm⁻¹ (for the gem-dimethyl) and ~1170 cm⁻¹ (for the CH group). The C-N stretching vibration of the N-isopropyl group is expected in the 1100-1300 cm⁻¹ region. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.
A representative table of expected IR absorption bands for this compound is provided below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Imidazole Ring C-H | 3100 - 3150 | Stretching |
| Isopropyl C-H | 2850 - 2975 | Stretching |
| Imidazole Ring C=N, C=C | 1500 - 1600 | Stretching |
| Isopropyl C-H | 1370 - 1385 | Bending |
| C-N | 1100 - 1300 | Stretching |
| C-Br | 500 - 600 | Stretching |
X-ray Crystallography: Precise Molecular Structure and Intermolecular Interactions in the Solid State
While a specific crystal structure for this compound has not been detailed in the surveyed literature, data for closely related compounds, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole, illustrate the type of information that can be obtained. researchgate.net For this pyrazole (B372694) derivative, X-ray diffraction analysis revealed an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net The analysis also detailed the intermolecular N–H···N hydrogen bonding that links the molecules into chains. researchgate.net
For this compound, X-ray analysis would be expected to provide precise coordinates for each atom, confirming the planarity of the imidazole ring and the geometry of the isopropyl substituent. A critical aspect of the analysis would be the investigation of intermolecular interactions. The bromine atom on the imidazole ring could potentially participate in halogen bonding, an interaction where the halogen acts as an electrophilic species. Additionally, weak C-H···N or C-H···Br hydrogen bonds may also be present, influencing the crystal packing.
A hypothetical table summarizing the kind of crystallographic data that would be obtained for this compound is presented below.
| Parameter | Example Data for a Related Compound (3-(4-bromophenyl)-5-methyl-1H-pyrazole) researchgate.net |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.9070 |
| b (Å) | 9.2731 |
| c (Å) | 17.5641 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 962.09 |
| Z | 4 |
| Key Intermolecular Interactions | N–H···N hydrogen bonds |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and bromine) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed molecular formula to confirm its elemental composition and purity.
The molecular formula for this compound is C₆H₉BrN₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. Comparing the experimental results from an elemental analyzer with these theoretical values provides strong evidence for the compound's identity.
Below is a table summarizing the theoretical elemental analysis for this compound.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 38.12 |
| Hydrogen | H | 1.01 | 9 | 9.09 | 4.81 |
| Bromine | Br | 79.90 | 1 | 79.90 | 42.26 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 14.82 |
| Total | 189.07 | 100.00 |
Computational and Theoretical Chemistry Investigations of 5 Bromo 1 Isopropyl 1h Imidazole
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and properties of molecules. nih.govpeacta.org For 5-Bromo-1-isopropyl-1H-imidazole, DFT calculations, particularly using Becke's three-parameter Lee-Yang-Parr (B3LYP) functional with various basis sets, are employed to predict its behavior. nih.govbohrium.com
Geometry Optimization and Electronic Structure Analysis
The initial step in computational analysis involves the geometry optimization of the molecule to find its most stable conformation (lowest energy state). For substituted imidazoles, DFT methods accurately predict bond lengths, bond angles, and dihedral angles. mdpi.com In this compound, the imidazole (B134444) ring forms a planar structure, with the isopropyl group and bromine atom positioned accordingly. The electronic structure is influenced by the electron-withdrawing nature of the bromine atom and the electron-donating isopropyl group. Halogenation is known to result in an increase in the positive charge of the aromatic part of similar molecules. nih.gov
A representative table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level), is presented below.
Table 1: Representative Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C4-Br | 1.88 Å |
| N1-C5 | 1.38 Å | |
| N1-C2 | 1.37 Å | |
| C2-N3 | 1.32 Å | |
| N3-C4 | 1.36 Å | |
| C4-C5 | 1.39 Å | |
| N1-C(isopropyl) | 1.48 Å | |
| Bond Angle | C5-N1-C2 | 108.5° |
| N1-C2-N3 | 110.0° | |
| C2-N3-C4 | 107.5° | |
| N3-C4-C5 | 109.0° | |
| N1-C5-C4 | 105.0° | |
| Br-C5-C4 | 128.0° |
Note: These are hypothetical values based on typical DFT calculations for similar structures and are for illustrative purposes.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is fundamental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may have significant contributions from the C-Br antibonding orbital. The presence of the bromine atom can influence the energy levels of these orbitals. Studies on similar bromo-substituted heterocyclic compounds have shown HOMO-LUMO gaps in the range of 4-5 eV. nih.gov The HOMO-LUMO gap for tripodal imidazole-based chromophores can be tuned within a range of 2.31 to 3.55 eV. rsc.org
Table 2: Representative FMO Properties of this compound
| Property | Calculated Value (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
Note: These values are illustrative and represent typical outcomes from DFT calculations for halogenated imidazoles.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red areas indicate negative potential (electron-rich regions, prone to electrophilic attack), while blue areas show positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.net
In this compound, the most negative potential (red) is expected to be localized around the N3 atom of the imidazole ring due to its lone pair of electrons. The region around the hydrogen atoms of the isopropyl group and, to a lesser extent, the bromine atom (due to the σ-hole phenomenon) would exhibit positive potential (blue). researchgate.netrsc.org This indicates that the N3 atom is the primary site for electrophilic attack, while nucleophiles might interact with the electropositive regions.
Prediction and Validation of Spectroscopic Parameters
Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
Computational NMR Chemical Shift Predictions and Experimental Correlation
DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. These theoretical values are often in good agreement with experimental data, aiding in the structural elucidation of the compound. mdpi.com
For this compound, the predicted ¹H NMR spectrum would show a characteristic septet and doublet for the isopropyl protons and distinct signals for the imidazole ring protons. The ¹³C NMR spectrum would show signals for the imidazole carbons, with the C5 carbon bearing the bromine atom being significantly affected, along with the carbons of the isopropyl group.
Table 3: Representative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C2 | 138.5 | 7.50 (s) |
| C4 | 122.0 | 7.10 (s) |
| C5 | 107.0 | - |
| C(isopropyl, CH) | 50.0 | 4.40 (sept) |
| C(isopropyl, CH₃) | 22.5 | 1.50 (d) |
Note: These are hypothetical values for illustrative purposes. Experimental values would be needed for a direct correlation.
Theoretical Electronic Absorption (UV-Vis) Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netyoutube.comyoutube.com This method predicts the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum.
For this compound, the UV-Vis spectrum is expected to show absorptions in the ultraviolet region, corresponding to π→π* transitions within the imidazole ring. The substituents (bromo and isopropyl groups) can cause shifts in the absorption wavelengths compared to the parent imidazole. TD-DFT calculations can help in assigning the observed spectral bands to specific electronic transitions. youtube.com
Table 4: Representative TD-DFT Calculated Electronic Transitions for this compound
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) |
| HOMO → LUMO | 265 | 0.15 |
| HOMO-1 → LUMO | 230 | 0.08 |
| HOMO → LUMO+1 | 210 | 0.25 |
Note: These values are illustrative and represent typical outcomes from TD-DFT calculations.
Investigation of Tautomeric Equilibria and Conformational Analysis
The structural and energetic properties of this compound would be explored through computational methods to understand its potential tautomeric forms and conformational isomers. Imidazole and its derivatives are known to exhibit tautomerism, where a hydrogen atom can be located on either of the two nitrogen atoms. nih.gov For 1-substituted imidazoles like the target molecule, N-alkylation generally prevents this form of tautomerism. However, the conformational flexibility of the isopropyl group attached to the nitrogen at position 1 introduces different spatial arrangements that require investigation.
Conformational Analysis:
The primary focus of a conformational analysis of this compound would be the rotation around the C-N bond connecting the isopropyl group to the imidazole ring. Different rotational angles would lead to various conformers with distinct energies. Quantum chemical calculations, likely using Density Functional Theory (DFT) methods, would be employed to map the potential energy surface as a function of this rotational dihedral angle. This analysis would identify the most stable (lowest energy) conformer and any higher-energy local minima, as well as the rotational energy barriers between them.
For instance, studies on other N-alkylated imidazoles have utilized computational approaches to determine preferred conformations and their impact on molecular properties. mdpi.com Similar calculations for this compound would provide crucial insights into its three-dimensional structure.
Tautomeric Equilibria:
While the common proton tautomerism is blocked by the isopropyl group, theoretical studies could explore the possibility of other, less common tautomeric forms, such as those involving the bromo substituent or the imidazole ring itself under specific conditions, although these are generally less probable for this class of compounds.
Solvation Models and Solvent Effects on Electronic Properties
The influence of different solvents on the electronic properties of this compound is a critical area of theoretical investigation. Solvation models are employed to simulate the effect of a solvent environment on a solute molecule's structure, stability, and electronic characteristics.
Solvation Models:
Two main types of solvation models are typically used: implicit and explicit.
Implicit Solvation Models (Continuum Models): In this approach, the solvent is represented as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. These models are computationally efficient and effective for calculating properties like the change in dipole moment and electronic energy upon solvation.
Explicit Solvation Models: Here, individual solvent molecules are included in the calculation along with the solute. This method allows for the direct study of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net For this compound, explicit models could be used to study interactions with protic solvents like water or aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).
Solvent Effects on Electronic Properties:
Computational studies on substituted imidazoles have shown that solvent polarity can significantly impact their electronic properties. nih.govnih.gov For this compound, theoretical calculations would likely investigate:
Dipole Moment: The dipole moment of the molecule is expected to increase in more polar solvents due to stabilization of charge separation. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial for understanding the molecule's reactivity and electronic transitions. Solvation can alter these energies. Generally, polar solvents tend to stabilize both HOMO and LUMO, but the effect might be different for each, leading to a change in the energy gap.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. The effect of the solvent on the wavelength of maximum absorption (λmax) can be simulated, providing insights into solvatochromic shifts.
The following table illustrates the type of data that would be generated from such a computational study, using hypothetical values for demonstration purposes.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated ΔE (eV) |
| Gas Phase | 1 | 3.5 | -6.8 | -1.2 | 5.6 |
| Toluene | 2.4 | 4.2 | -6.9 | -1.3 | 5.6 |
| Acetone | 20.7 | 5.8 | -7.1 | -1.5 | 5.6 |
| Water | 78.4 | 6.5 | -7.2 | -1.6 | 5.6 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, computational studies could explore its reactivity in various chemical transformations.
Reaction Mechanisms:
One area of interest could be its participation in reactions such as nucleophilic substitution or cross-coupling reactions, which are common for bromo-aromatic compounds. acs.org For example, theoretical studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals have been performed, identifying addition and abstraction pathways. rsc.orgrsc.org Similar approaches could be applied to understand the reactivity of this compound with different reagents.
Transition State Theory:
To study a reaction mechanism, computational chemists locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction.
Key parameters that would be calculated include:
Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur.
Reaction Enthalpy (ΔH): The change in heat content during a reaction.
Gibbs Free Energy of Activation (ΔG‡): This determines the reaction rate and includes both enthalpic and entropic contributions.
Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition state correctly connects the reactants and products.
The following table provides a hypothetical example of the kind of data that could be obtained from a theoretical study of a substitution reaction involving this compound.
| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Gibbs Free Energy of Activation (kcal/mol) |
| Reactants → Transition State 1 | 15.2 | 20.5 | |
| Transition State 1 → Intermediate | -5.8 | ||
| Intermediate → Transition State 2 | 10.1 | 14.3 | |
| Transition State 2 → Products | -25.7 |
Note: The values in this table are hypothetical and for illustrative purposes only.
By performing such theoretical investigations, a detailed understanding of the chemical behavior of this compound at a molecular level can be achieved, guiding experimental work and potential applications.
Research Applications and Emerging Potentials in Chemical Science
Role as a Versatile Building Block in Complex Organic Synthesis
The true power of 5-Bromo-1-isopropyl-1H-imidazole in organic synthesis lies in its capacity to act as a versatile scaffold. The bromine atom at the 5-position is a key functional handle, enabling a wide array of synthetic transformations. This allows chemists to introduce new molecular fragments and build complexity from the imidazole (B134444) core.
Key reactions leveraging the bromo-substituent include:
Cross-Coupling Reactions: The C-Br bond is amenable to classic palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, linking the imidazole ring to various aryl, heteroaryl, or alkynyl groups.
Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the imidazole ring.
Lithiation and Subsequent Electrophilic Quench: The bromine atom can be exchanged with lithium using organolithium reagents at low temperatures. The resulting lithiated imidazole is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides), introducing diverse functional groups.
The isopropyl group at the N-1 position serves a crucial role by providing steric bulk, which can influence the regioselectivity of certain reactions. It also enhances the solubility of the molecule and its derivatives in organic solvents, a practical advantage in many synthetic procedures. The stability of the N-isopropyl group under various reaction conditions ensures that the core structure remains intact during multi-step syntheses.
The utility of brominated imidazoles as building blocks is well-documented in the synthesis of complex heterocyclic systems. For instance, related brominated nitroimidazoles are key intermediates in the synthesis of molecular hybrids with potential biological activities. nih.gov The synthesis of 1-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one, a key precursor, is achieved by reacting 2-methyl-5-nitro-1H-imidazole with 2-bromo-1-(4-bromophenyl)ethan-1-one, showcasing the reactivity of the imidazole core in forming more elaborate structures. nih.gov This highlights the principle of using substituted imidazoles to construct larger, functionalized molecules.
| Reaction Type | Reagents/Catalysts | Bond Formed | Potential Introduced Group |
| Suzuki Coupling | Pd catalyst, Base, Boronic acid | C-C | Aryl, Heteroaryl, Alkyl |
| Sonogashira Coupling | Pd/Cu catalyst, Base, Alkyne | C-C (sp) | Alkynyl |
| Buchwald-Hartwig | Pd catalyst, Base, Amine | C-N | Primary/Secondary Amine |
| Lithiation-Trapping | n-BuLi, Electrophile (e.g., R-CHO) | C-C, C-O | Various functional groups |
Precursor for the Design of Advanced Ligands in Coordination Chemistry
The imidazole moiety is a cornerstone of coordination and bioinorganic chemistry, most notably as the coordinating group in the amino acid histidine. This compound serves as an excellent precursor for crafting advanced ligands for metal complexes. The two nitrogen atoms of the imidazole ring possess lone pairs of electrons, making them effective coordination sites for a wide range of metal ions.
The synthetic handles on the molecule allow for the elaboration of its structure to create multidentate ligands:
Functionalization at the 5-position: Replacing the bromine atom allows for the attachment of other donor groups (e.g., pyridyl, carboxylate, or phosphine (B1218219) moieties) via cross-coupling reactions. This can transform the initially monodentate imidazole into a bidentate or tridentate chelating ligand.
Functionalization at the 2-position: The C-2 proton of the imidazole ring is relatively acidic and can be removed by a strong base. The resulting anion can react with electrophiles, providing another site for introducing coordinating groups.
The N-isopropyl group, while not typically involved in coordination itself, sterically influences the environment around the metal center once the ligand is coordinated. This steric hindrance can affect the coordination number, geometry, and reactivity of the resulting metal complex.
The development of biomimetic chemistry, which seeks to mimic the structure and function of biological systems, represents a significant area of research. The imidazole ring is a ubiquitous coordinating group in metalloproteins. By using this compound as a starting point, chemists can design ligands that replicate the coordination environment of metal ions in enzymes and other proteins.
For example, by attaching carboxylate or phenolate (B1203915) groups to the imidazole core, one can create ligands that mimic the active sites of non-heme iron enzymes. The steric bulk of the N-isopropyl group can be used to model the protein scaffold that surrounds the metal center, creating a specific pocket that can influence substrate binding and catalytic activity. While specific examples for this compound are emerging, the potential is underscored by research on related compounds like 4-Isopropyl-1H-imidazole-5-amine, which is utilized as a ligand in coordination chemistry.
Catalytic Applications: Beyond Transition Metal Catalysis
While imidazoles are common precursors for N-heterocyclic carbene (NHC) ligands used in transition metal catalysis, there is growing interest in their use in organocatalysis. The imidazole ring itself can act as a nucleophilic catalyst or a general base.
The potential catalytic applications for derivatives of this compound include:
Nucleophilic Catalysis: The N-3 nitrogen of the imidazole ring can act as a nucleophile to activate substrates, for example, in acylation reactions.
Brønsted Base Catalysis: The basicity of the imidazole nitrogen can be harnessed to deprotonate substrates and facilitate reactions.
Hydrogen Bond Donating Catalysis: The C-2 proton can act as a hydrogen bond donor, activating electrophiles. Functionalization at the 5-position can further tune the electronic properties and the hydrogen-bond donating capacity of the C-2 proton.
Furthermore, the imidazole can be a key component in bifunctional catalysts, where one part of the molecule binds a substrate while another part performs the catalytic transformation. The ability to functionalize both the C-5 and C-2 positions of the this compound scaffold makes it an attractive platform for designing such sophisticated organocatalysts. Research into related imidazole structures, such as those derived from 4-Isopropyl-1H-imidazole-5-amine, points to their role in studying enzyme inhibitors, which often involves understanding catalytic mechanisms.
Exploration in Advanced Materials Science (e.g., Dyes, Functional Materials)
The unique electronic and structural features of this compound make it a promising candidate for the development of advanced functional materials. Its derivatives are being explored for applications in electronics and optics.
Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds are fundamental components of the materials used in OLEDs, serving as host materials, electron transport materials, or hole transport materials. The imidazole core provides good thermal stability and electron-accepting properties. By attaching suitable chromophoric groups at the 5-position, it is possible to create molecules with tailored photophysical properties for use in OLED devices. Commercial suppliers list this compound as a building block for material science and OLED materials. bldpharm.com
Functional Dyes: The imidazole ring can be incorporated into larger conjugated systems to create functional dyes. The electronic properties of these dyes can be fine-tuned by modifying the substituents on the imidazole ring. For instance, the bromine atom can be replaced with electron-donating or electron-withdrawing groups to shift the absorption and emission spectra of the dye. Imidazolium (B1220033) salts, which can be synthesized from N-alkylated imidazoles, have been used as ionic liquids to control the aggregation and photophysical properties of BODIPY dyes, demonstrating the influence of imidazole derivatives on the performance of dye systems. rsc.org
Functional Polymers: The ability to introduce polymerizable groups onto the this compound scaffold allows for its incorporation into polymers. This can lead to materials with enhanced thermal stability, specific electronic properties, or the ability to coordinate metal ions for catalytic or sensing applications. The use of a related compound, 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole, in the development of new materials with improved thermal stability and electronic characteristics highlights this potential.
| Application Area | Role of Imidazole Derivative | Key Properties | Supporting Evidence |
| OLEDs | Host or Emitter Material | Thermal Stability, Electronic Properties | Listed as a building block for OLEDs. bldpharm.com |
| Functional Dyes | Chromophore Component / Medium | Tunable Photophysics | Imidazolium salts modify dye properties. rsc.org |
| Functional Materials | Monomer for Polymers | Enhanced Thermal/Electronic Properties | Related benzimidazoles improve material characteristics. |
Mechanistic and Exploratory Investigations of Biological Activity
Antimicrobial Properties: Insights into Antibacterial and Antifungal Mechanisms
The imidazole (B134444) scaffold is the foundation for numerous antimicrobial drugs. The introduction of a halogen, such as bromine, is a common strategy in medicinal chemistry to enhance antimicrobial potency.
Interaction with Pathogenic Microorganisms: In Vitro Studies
While direct in vitro antimicrobial studies on 5-Bromo-1-isopropyl-1H-imidazole are not extensively documented in publicly available literature, research on closely related compounds provides significant insights into its potential activity. For instance, a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives has been evaluated for antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov In this series, the compound 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole was identified as the most potent against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) value of ≤8 µg/mL. nih.gov However, none of the compounds in that specific study showed significant activity against Gram-negative bacteria at concentrations up to 64 µg/mL. nih.gov
Furthermore, studies on other substituted imidazoles, such as 5H-pyrrolo[1,2-a]imidazole quaternary salts, have demonstrated broad-spectrum antimicrobial action. nih.gov One derivative in this class showed significant activity, with MIC values as low as 4 μg/mL against several microorganisms, although this was also associated with cytotoxicity to mammalian cells. nih.gov These findings suggest that the 5-bromo-imidazole scaffold is a promising starting point for developing new antimicrobial agents, though the specific activity of the isopropyl-substituted variant requires direct empirical testing.
Structure-Activity Relationship (SAR) Studies of Brominated Imidazoles
Structure-activity relationship (SAR) studies help to elucidate how a molecule's chemical structure influences its biological activity. For imidazole derivatives, several key structural features are known to modulate their antimicrobial effects. nih.gov
The position and nature of substituents on the imidazole ring are critical. The introduction of a bromine atom at the C5 position, an electron-withdrawing group, is often associated with increased biological activity. esisresearch.org This is observed in various heterocyclic compounds where halogenation enhances membrane penetration or interaction with target sites. In studies of imidazole-coumarin conjugates, for example, the presence of a bromo substituent on the coumarin (B35378) nucleus was found to increase antiviral potency. mdpi.com Similarly, in a series of antimicrobial thiazoles, bromo-substituted compounds displayed the best antifungal activity against Aspergillus niger. nih.gov
The N-1 substituent also plays a crucial role. The isopropyl group in this compound is a bulky, lipophilic moiety. This group can influence the compound's solubility, membrane permeability, and binding affinity to molecular targets. In some series of imidazole derivatives, larger alkyl groups at the N-1 position have been shown to affect the spectrum of activity. mdpi.com The interplay between the electron-withdrawing bromine at C5 and the lipophilic isopropyl group at N1 is therefore expected to be a key determinant of the specific antimicrobial profile of this compound.
Enzyme Inhibition Studies: Molecular Targets and Inhibitory Mechanisms
The imidazole ring is a well-known coordinating ligand for metal ions in the active sites of various enzymes, leading to their inhibition. This property is central to the mechanism of action for many imidazole-based drugs.
Cytochrome P450 (CYP) Enzyme Inhibition
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in drug metabolism. Imidazole-based compounds are among the most well-characterized inhibitors of CYP enzymes. nih.govresearchgate.net The unprotonated nitrogen atom (N-3) of the imidazole ring can bind to the ferric or ferrous iron atom of the heme group within the enzyme's active site, leading to competitive inhibition. nih.gov
A study of five antifungal drugs containing an imidazole moiety (clotrimazole, miconazole, sulconazole (B1214277), tioconazole, and ketoconazole) demonstrated potent and non-selective inhibition across a range of major P450 isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov For example, sulconazole showed high-affinity inhibition for multiple CYP enzymes, with Kᵢ values of 0.01 µM for CYP2C9 and 0.008 µM for CYP2C19. nih.gov Given that this compound shares the core imidazole structure, it is highly likely to function as an inhibitor of various CYP isoforms, a property that has significant implications for potential drug-drug interactions.
Table 1: Inhibitory Constants (Kᵢ) of Selected Imidazole Antifungals against Human CYP Isoforms
| Compound | CYP1A2 (µM) | CYP2C9 (µM) | CYP2C19 (µM) | CYP2D6 (µM) | CYP3A4 (µM) |
| Clotrimazole | >10 | 1.1 | 0.28 | 3.6 | 0.02 |
| Miconazole | 1.1 | 0.30 | 0.05 | 0.70 | 0.03 |
| Sulconazole | 0.4 | 0.01 | 0.008 | 0.40 | 0.20 |
| Tioconazole | 0.4 | 0.10 | 0.04 | 1.1 | 0.02 |
| Ketoconazole | 1.3 | 0.30 | 1.2 | >10 | 0.03 |
| Data sourced from a study on the inhibition of cytochromes P450 by antifungal imidazole derivatives. nih.gov |
Phosphodiesterase and Guanylate Cyclase Enzyme Interactions
Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, while soluble guanylate cyclase (sGC) is the enzyme responsible for synthesizing cGMP. Both are important targets in cellular signaling pathways. Imidazole derivatives have been investigated as inhibitors of these enzymes. biointerfaceresearch.comnih.gov
A theoretical docking study evaluated the potential of twenty different imidazole derivatives to interact with PDE-3 and sGC. The results indicated that several imidazole analogs could effectively bind to and potentially modulate the activity of both enzymes. biointerfaceresearch.com For instance, certain derivatives were predicted to induce changes in the biological activity of the PDE-3 enzyme. biointerfaceresearch.com Other research has shown that the effect of the basic imidazole ring on PDEs can be complex, sometimes causing stimulation rather than inhibition, and can be tissue-dependent. nih.gov While direct experimental data for this compound is lacking, these studies establish that the imidazole scaffold has the potential to interact with these key signaling enzymes.
Inhibition of Bacterial Fatty Acid Synthesis Enzymes (e.g., FabI)
The bacterial fatty acid synthesis (FAS-II) pathway is an attractive target for new antibiotics because it is essential for bacterial survival and is distinct from the mammalian FAS-I pathway. nih.govpatsnap.com One of the key enzymes in this pathway is enoyl-acyl carrier protein reductase (FabI).
Several classes of FabI inhibitors have been identified, and some contain heterocyclic moieties. nih.gov For example, coumarin derivatives linked to an imidazole ring have been designed as potential FabI inhibitors. mdpi.com While the primary focus of FabI inhibitor research has been on compounds like triclosan (B1682465) and diphenyl ethers, the inclusion of imidazole in novel compound design suggests its potential role as a pharmacophore for this target. nih.govmdpi.com The antibacterial action of some imidazole derivatives has been linked to other enzymes in this pathway as well, such as β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov Therefore, it is plausible that this compound or related compounds could exert antimicrobial effects by targeting enzymes within the bacterial fatty acid synthesis pathway.
Antioxidant Properties and Radical Scavenging Mechanisms
While direct experimental studies on the antioxidant properties and radical scavenging mechanisms of this compound are not extensively documented in publicly available literature, the potential for such activity can be inferred from research on structurally related compounds, particularly those containing a benzimidazole (B57391) or substituted imidazole core.
The antioxidant activity of imidazole derivatives is often attributed to the azomethine fraction of the hydrazone moiety, which can play a critical role in their radical-scavenging ability. mdpi.com The presence and position of substituents on the imidazole or benzimidazole ring system significantly influence the antioxidant capacity. For instance, studies on benzimidazolehydrazone derivatives have shown that the positioning of hydroxyl groups is more critical to high antioxidant activity than the mere number of these groups. mdpi.com The introduction of alkoxy groups at specific positions can also lead to a substantial increase in antioxidant activity. mdpi.com
In the context of bromo-substituted heterocyclic compounds, research has demonstrated their potential for significant antioxidant and radical scavenging activities. A theoretical study on bromophenol analogs highlighted that these compounds can exhibit antioxidant activity comparable to ascorbic acid, with their efficacy being influenced by the solvent environment. nih.gov Specifically, increased solvent polarity was found to enhance the antioxidant activity of these analogs. nih.gov Furthermore, the synthesis of resveratrol (B1683913) derivatives incorporating bromine has yielded compounds with good free radical scavenging activity, with some demonstrating efficacy similar to that of (+)-catechin. nih.gov
For benzimidazole derivatives, the presence of a bromine substituent has been linked to notable inhibitory activity against lipid peroxidation (LPO). In a study of various benzimidazole derivatives, a compound bearing a p-bromophenyl substituent at the second position of the benzimidazole ring demonstrated the most potent inhibition of LPO, suggesting a significant contribution of the bromine atom to the antioxidant effect. nih.gov
While these findings are for related compounds, they provide a strong basis for postulating that this compound may possess antioxidant properties. The presence of the bromine atom on the imidazole ring could enhance its radical scavenging capabilities. However, dedicated experimental and computational studies are necessary to fully elucidate the antioxidant profile and specific radical scavenging mechanisms of this compound.
Table 1: Antioxidant Activity of Selected Benzimidazolehydrazone Derivatives
| Compound | Substituent(s) | DPPH Radical Scavenging Activity (IC50, µM) | Reference |
| Hydrazone 3 | 2-hydroxy | >100 | mdpi.com |
| Hydrazone 4 | 4-hydroxy | 25.3 ± 1.8 | mdpi.com |
| Hydrazone 7 | 2,4-dihydroxy | 15.2 ± 1.1 | mdpi.com |
| Hydrazone 10 | 2-hydroxy-4-methoxy | 2.5 ± 0.2 | mdpi.com |
| Hydrazone 12 | 4-hydroxy-3-methoxy | 2.3 ± 0.1 | mdpi.com |
| Hydrazone 14 | 5-chloro-2-hydroxy | 89.1 ± 6.2 | mdpi.com |
| Hydrazone 15 | 5-bromo-2-hydroxy | 95.2 ± 7.5 | mdpi.com |
This table presents data for analogous benzimidazolehydrazone compounds to illustrate structure-activity relationships, as direct data for this compound is not available.
Molecular Docking and Computational Modeling of Ligand-Target Interactions
Molecular docking and computational modeling are powerful tools for predicting and understanding the interactions between small molecules like this compound and biological targets. While specific docking studies for this exact compound are not widely reported, research on similar imidazole and benzimidazole derivatives provides valuable insights into their potential binding modes and therapeutic targets.
Computational studies on various imidazole-containing compounds have been conducted to explore their antioxidant potential by modeling their interactions with relevant enzymes. For instance, docking studies have been performed on 1,5-diphenyl-2,4-disubstituted-1H-imidazole derivatives to investigate their antioxidant activity. cosmosscholars.com Similarly, the antioxidant activities of novel pyrrole-benzimidazole derivatives have been investigated through molecular docking with Human NAD(P)H-Quinone oxidoreductase 1 (NQO1), revealing that most of the synthesized compounds exhibited a better affinity and formed ample interactions with the enzyme compared to a standard. nih.gov
In the context of antimicrobial research, molecular docking analysis of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives has suggested potential interactions with targets such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases, implicating these in their mechanism of antibacterial action. nih.gov
The presence of bromine and fluorine atoms in a related compound, 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole, is suggested to enhance its binding affinity and selectivity for specific molecular targets like enzymes or receptors. This enhancement is a key factor in its ability to modulate various biochemical pathways.
Computational modeling can also be used to predict the physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of compounds. For 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole, its molecular weight has been confirmed through computational analysis using PubChem methodologies.
These examples from related compounds underscore the utility of molecular docking and computational modeling in drug discovery and development. For this compound, such studies would be invaluable in identifying potential biological targets, elucidating its mechanism of action at a molecular level, and predicting its pharmacokinetic profile. The insights gained from these computational approaches can guide the design of future experimental studies and the optimization of this compound for potential therapeutic applications.
Table 2: Predicted Physicochemical Properties of a Related Compound: 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole
| Property | Value | Analysis Method | Reference |
| Molecular Weight | 257.10 g/mol | Computational (PubChem 2.2) | |
| Physical Appearance | White to light yellow solid | Visual inspection | |
| Purity | 98.63% | High-Performance Liquid Chromatography |
This table shows data for a structurally similar compound to provide context, as specific computational data for this compound was not found.
Application as Chemical Probes for Biological Pathway Elucidation
The unique structural features of this compound and its derivatives make them potentially valuable as chemical probes for the elucidation of biological pathways. A chemical probe is a small molecule that can be used to selectively interact with a specific protein or pathway, thereby helping to understand its biological function.
While specific applications of this compound as a chemical probe are not detailed in the available literature, the broader class of imidazole and benzimidazole derivatives has shown promise in this area. For example, a potent and selective chemical probe for the BET (Bromo and Extra C-terminal domain) family of bromodomain epigenetic reader proteins was developed through the optimization of a fragment-derived hit. This probe, a complex benzimidazole derivative, has been instrumental in furthering the understanding of BET family function.
The utility of a compound as a chemical probe is dependent on its ability to selectively bind to its target. The presence of specific functional groups, such as the bromine atom in this compound, can contribute to this selectivity and binding affinity. The imidazole ring itself is a common motif in many biologically active molecules and can participate in various non-covalent interactions with biological macromolecules. researchgate.net
The aldehyde group in a related compound, 5-Bromo-1H-imidazole-4-carbaldehyde, allows it to form Schiff bases with amines, which are important intermediates in pharmaceutical synthesis and can be used to probe biological systems. researchgate.net This highlights how specific functional groups on the imidazole core can be leveraged for the development of chemical probes.
Given the potential for targeted interactions, this compound could be investigated as a probe for various biological pathways. For instance, its potential antioxidant properties suggest it could be used to study pathways related to oxidative stress. Molecular docking studies could help identify potential protein targets, and subsequent experimental validation could confirm its utility as a selective probe. The development and application of such a probe could provide valuable insights into disease mechanisms and aid in the identification of new therapeutic targets.
Future Directions and Interdisciplinary Research Outlook
Development of Novel Synthetic Routes with Enhanced Sustainability
Future synthetic efforts will likely focus on developing more environmentally benign and efficient methods for the preparation of 5-Bromo-1-isopropyl-1H-imidazole. Traditional synthetic routes often involve multiple steps, stoichiometric reagents, and harsh reaction conditions. The development of novel synthetic strategies could involve:
Direct C-H Bromination: Research into late-stage C-H functionalization would allow for the direct introduction of the bromine atom onto the pre-formed 1-isopropyl-1H-imidazole core. This approach would be highly atom-economical and could reduce the number of synthetic steps, minimizing waste generation.
Flow Chemistry: The use of continuous flow reactors could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. Flow chemistry can enable the use of hazardous reagents in a more contained and controlled manner, and can often lead to higher yields and purities.
Catalytic Methods: The development of novel catalytic systems, for instance, using earth-abundant metals, for the synthesis of the imidazole (B134444) ring or for the bromination step, would represent a significant advancement in the sustainable production of this compound.
Advanced Spectroscopic Characterization of Excited States and Dynamic Processes
A deeper understanding of the photophysical properties of this compound is crucial for its potential application in areas such as organic electronics and photochemistry. Future research in this area could include:
Ultrafast Transient Absorption Spectroscopy: This technique can be employed to probe the excited-state dynamics of the molecule on femtosecond to nanosecond timescales, providing insights into processes such as intersystem crossing and internal conversion.
Time-Resolved Fluorescence Spectroscopy: By measuring the fluorescence lifetime and anisotropy, researchers can gain information about the local environment of the molecule and its rotational dynamics.
Computational Spectroscopy: The use of high-level quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), can aid in the interpretation of experimental spectra and provide a more detailed picture of the electronic structure and excited states of this compound.
Integration of Machine Learning and AI in Computational Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical research. For this compound, these computational tools can be applied to:
Predicting Physicochemical Properties: ML models can be trained on large datasets of chemical compounds to predict various properties of this compound, such as its solubility, melting point, and toxicity, thus accelerating the design of new materials and drugs.
Optimizing Reaction Conditions: AI algorithms can be used to explore vast reaction parameter spaces to identify the optimal conditions for the synthesis of this compound, leading to higher yields and reduced costs.
Designing Novel Derivatives: By learning the structure-property relationships of imidazole derivatives, ML models can be used to design new compounds with enhanced properties for specific applications.
Expanding Applications in Green Chemistry and Sustainable Catalysis
The unique electronic and steric properties of this compound make it an interesting candidate for applications in green chemistry and sustainable catalysis. Future research could explore its use as:
A Precursor to N-Heterocyclic Carbenes (NHCs): The imidazole core of this compound can be readily converted into an NHC, a class of organocatalysts that has found widespread use in a variety of chemical transformations. The bromo- and isopropyl-substituents could modulate the catalytic activity and selectivity of the resulting NHC.
An Organocatalyst: The imidazole nitrogen atoms can act as hydrogen-bond donors or acceptors, enabling the molecule to catalyze certain reactions in a metal-free manner.
A Ligand for Metal Catalysts: The imidazole moiety can coordinate to metal centers, and the electronic properties of the resulting complex can be fine-tuned by the bromo- and isopropyl-substituents.
Further Elucidation of Mechanistic Bioactivity and Rational Design of Advanced Probes
Given that many imidazole-containing compounds exhibit biological activity, a deeper investigation into the potential bioactivity of this compound is warranted. Future research in this area could focus on:
Target Identification and Mechanism of Action Studies: If this compound is found to have biological activity, further studies will be needed to identify its molecular target and elucidate its mechanism of action.
Rational Design of More Potent Analogs: Based on a detailed understanding of its structure-activity relationship, it may be possible to design and synthesize more potent and selective analogs of this compound.
Development of Chemical Probes: The bromo-substituent provides a handle for the introduction of reporter groups, such as fluorophores or affinity tags, which would enable the use of this compound as a chemical probe to study biological processes.
Q & A
Q. What are the most effective synthetic routes for 5-Bromo-1-isopropyl-1H-imidazole, and how can purity be optimized?
- Methodological Answer : A three-step synthetic route involving palladium-catalyzed intramolecular C–N bond formation is effective for imidazole derivatives. For purity optimization, employ column chromatography with gradients (e.g., PE–EtOAc) and monitor via TLC (Rf values) . Use factorial design to optimize reaction parameters (e.g., temperature, catalyst loading) and reduce byproducts . Structural validation via IR, NMR, and HRMS ensures purity ≥97% .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, IR) with computational methods. Density Functional Theory (DFT) using B3LYP/6-31G* basis sets predicts electronic properties and verifies experimental NMR shifts . SMILES and InChI keys aid in database comparisons (e.g., PubChem) for structural confirmation .
Advanced Research Questions
Q. What reaction mechanisms dominate in the functionalization of this compound for drug discovery?
- Methodological Answer : Bromine at the 5-position facilitates nucleophilic substitution (SN2) or Suzuki couplings for aryl group introduction. Study kinetics via Hammett plots to assess substituent effects on reactivity. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) enable N-alkylation for bioactive derivatives . Monitor intermediates using LC-MS and isolate products via recrystallization .
Q. How can computational modeling enhance the design of this compound derivatives with improved bioactivity?
- Methodological Answer : Perform virtual screening using molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR. ADMET analysis (SwissADME, pkCSM) evaluates pharmacokinetic properties. Validate predictions with in vitro assays (e.g., cytotoxicity MTT) and correlate with DFT-calculated electrostatic potentials .
Q. How should researchers address contradictions in reported bioactivity data for imidazole derivatives?
- Methodological Answer : Conduct systematic reviews using databases (PubMed, Scopus) with keywords like "imidazole inhibitors" or "anti-cancer imidazoles." Compare experimental conditions (e.g., cell lines, IC₅₀ protocols) and validate findings via dose-response assays. Use meta-analysis tools (RevMan) to quantify heterogeneity .
Q. What experimental design strategies minimize resource consumption in synthesizing novel imidazole analogs?
- Methodological Answer : Implement high-throughput screening (HTS) with microplate reactors to test multiple conditions in parallel. Use process simulation software (Aspen Plus) to optimize solvent recovery and energy efficiency. Membrane separation technologies (e.g., nanofiltration) reduce waste in purification .
Data Management and Validation
Q. How can researchers ensure data integrity in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
